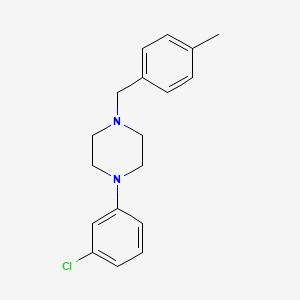![molecular formula C18H34N4O B6137971 2-{4-[(2-butyl-1H-imidazol-4-yl)methyl]-1-isobutyl-2-piperazinyl}ethanol](/img/structure/B6137971.png)
2-{4-[(2-butyl-1H-imidazol-4-yl)methyl]-1-isobutyl-2-piperazinyl}ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-[(2-butyl-1H-imidazol-4-yl)methyl]-1-isobutyl-2-piperazinyl}ethanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-{4-[(2-butyl-1H-imidazol-4-yl)methyl]-1-isobutyl-2-piperazinyl}ethanol involves the activation of the GABA-A receptor. This leads to an increase in the influx of chloride ions, resulting in hyperpolarization of the cell membrane and a decrease in neuronal excitability.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{4-[(2-butyl-1H-imidazol-4-yl)methyl]-1-isobutyl-2-piperazinyl}ethanol include a reduction in blood pressure, relaxation of smooth muscles, and anxiolytic effects. It has also been found to have neuroprotective properties and can improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-{4-[(2-butyl-1H-imidazol-4-yl)methyl]-1-isobutyl-2-piperazinyl}ethanol in lab experiments is its high potency and selectivity for the GABA-A receptor. However, its low solubility in water can make it challenging to use in some experiments, and its potential toxicity at high doses should also be considered.
Orientations Futures
There are several future directions for research on 2-{4-[(2-butyl-1H-imidazol-4-yl)methyl]-1-isobutyl-2-piperazinyl}ethanol. These include exploring its potential therapeutic applications in the treatment of neurological disorders such as epilepsy and Alzheimer's disease. Further research can also be conducted to investigate its effects on different GABA-A receptor subtypes and its potential as a drug target for the treatment of various diseases.
Conclusion:
In conclusion, 2-{4-[(2-butyl-1H-imidazol-4-yl)methyl]-1-isobutyl-2-piperazinyl}ethanol is a promising compound with potential applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and to explore its therapeutic applications.
Méthodes De Synthèse
The synthesis of 2-{4-[(2-butyl-1H-imidazol-4-yl)methyl]-1-isobutyl-2-piperazinyl}ethanol involves the reaction of 2-butyl-4-chloromethylimidazole with isobutylpiperazine and ethanol. This reaction is carried out under specific conditions to obtain the desired compound with high purity and yield.
Applications De Recherche Scientifique
2-{4-[(2-butyl-1H-imidazol-4-yl)methyl]-1-isobutyl-2-piperazinyl}ethanol has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. It has been found to have a wide range of biological activities, including antihypertensive, vasodilatory, and anxiolytic effects.
Propriétés
IUPAC Name |
2-[4-[(2-butyl-1H-imidazol-5-yl)methyl]-1-(2-methylpropyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34N4O/c1-4-5-6-18-19-11-16(20-18)13-21-8-9-22(12-15(2)3)17(14-21)7-10-23/h11,15,17,23H,4-10,12-14H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNWRTBPCWJDDHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC=C(N1)CN2CCN(C(C2)CCO)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[(2-butyl-1H-imidazol-4-yl)methyl]-1-isobutyl-2-piperazinyl}ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5-ethyl-2-thienyl)[7-(4-methoxyphenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]methanone](/img/structure/B6137892.png)
![2-[(5-benzyl-4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B6137894.png)
![1-cyclopentyl-4-{[(3-methoxy-2-pyrazinyl)amino]methyl}-2-pyrrolidinone](/img/structure/B6137901.png)
![3-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B6137909.png)
![N-(4-fluorophenyl)-1-[4-(1-pyrrolidinyl)benzoyl]-3-piperidinamine](/img/structure/B6137913.png)
![4-(2-amino-5-oxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-7-yl)benzonitrile](/img/structure/B6137918.png)
![2-furaldehyde [2-(diphenylacetyl)-3-oxo-2,3-dihydro-1H-inden-1-ylidene]hydrazone](/img/structure/B6137925.png)
![5-{[(2-fluorophenyl)amino]methylene}-1-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6137930.png)
![methyl 4-{[1-(1,3-benzothiazol-2-yl)-3-piperidinyl]amino}-4-oxobutanoate](/img/structure/B6137942.png)
![3-(1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-3-piperidinyl)-1-propanol](/img/structure/B6137957.png)
![1-cycloheptyl-5-{[4-(2-pyrazinyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B6137958.png)
![4-{[7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-N-methyl-2-pyridinamine](/img/structure/B6137966.png)

